1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

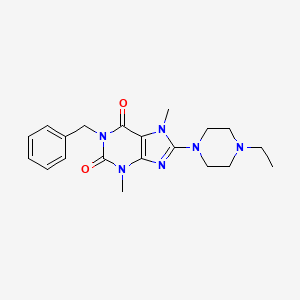

The compound “1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a quinoline moiety, another important heterocyclic system in drug discovery .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a quinoline moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The quinoline moiety also plays a crucial role in the compound’s structure .Scientific Research Applications

Synthesis and Chemical Reactions

One-pot Synthesis of Nα-urethane-protected β- and γ-amino acids : A study demonstrates an efficient one-pot method for synthesizing Nα-urethane-protected β-alanine and γ-aminobutyric acid (GABA) derivatives from pyrrolidine-diones, highlighting the versatility of these compounds in synthetic organic chemistry (Cal et al., 2012).

Merocyanine Dye Synthesis : Research on the synthesis of merocyanine dyes involving quinolinium compounds shows their potential in developing new materials with specific optical properties and significant bactericidal activity (Abdel-Rahman & Khalil, 1978).

Pharmaceutical Applications

Antimicrobial Activity : A study on the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones reveals their promising antimicrobial properties, indicating potential pharmaceutical applications (Ashok et al., 2014).

Catalysis and Chemical Transformations

Catalyst for Synthesis of Coumarin Derivatives : The use of piperidine as a catalyst for synthesizing coumarin derivatives highlights the role of nitrogen-containing heterocycles in facilitating complex organic reactions (Alizadeh et al., 2014).

Material Science and Dye Synthesis

Synthesis of Merocyanine Dyes : Studies on merocyanine dyes involving reactions with quinolinium and piperidine components underline their importance in material science for creating dyes with specific properties and potential antimicrobial activities (Abdel-Rahman & Khalil, 1978).

Structural and Mechanistic Studies

Crystal Structure Analysis : Research on the crystal structure of related compounds provides insights into the conformational preferences and intermolecular interactions of complex organic molecules, contributing to our understanding of molecular architecture and its relation to function (Mathusalini et al., 2015).

Mechanism of Action

Target of Action

The compound “1-(2-Oxo-2-(4-(quinolin-8-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” is a complex molecule that contains a quinoline and a pyrrolidine-2,5-dione moiety. Quinoline derivatives are known to have various biological activities, including antimalarial, antibacterial, and anticancer effects . Pyrrolidine-2,5-diones have been reported to show anticonvulsant activity .

Mode of Action

Quinoline derivatives often interact with dna and enzymes, while pyrrolidine-2,5-diones might interact with ion channels or receptors in the nervous system .

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways this compound affects. Based on the known activities of similar compounds, it might be involved in pathways related to dna synthesis, bacterial growth, or neuronal signaling .

Pharmacokinetics

Both quinoline and pyrrolidine-2,5-dione moieties are often well absorbed and metabolized in the body .

Result of Action

Similar compounds can cause dna damage, inhibit bacterial growth, or modulate neuronal activity .

Properties

IUPAC Name |

1-[2-oxo-2-(4-quinolin-8-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-17-6-7-18(25)23(17)13-19(26)22-11-8-15(9-12-22)27-16-5-1-3-14-4-2-10-21-20(14)16/h1-5,10,15H,6-9,11-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGCOGQODDEDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CN4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-Dioxaspiro[4.5]decan-7-yl)methanamine hydrochloride](/img/structure/B2590003.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2590008.png)

![N-cyclohexyl-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590012.png)

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2590013.png)

![3-(3-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2590016.png)

![(R)-1-(4-Methyl-[2,2'-bipyrimidin]-5-yl)ethan-1-ol](/img/structure/B2590018.png)